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L-Methionine-13C5

Cat. No.: B1142368
CAS No.: 202326-57-6
M. Wt: 154.17
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Description

Role of L-Methionine in Cellular Metabolism and Macromolecular Synthesis

L-methionine is an essential sulfur-containing amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. darwin-nutrition.frwikipedia.org It plays a central and multifaceted role in cellular metabolism and the synthesis of essential macromolecules. wikipedia.org

One of its primary functions is as a building block for proteins. frontiersin.orgpnas.org Beyond this, methionine is a precursor to several vital compounds. Through the transmethylation pathway, methionine is converted into S-adenosylmethionine (SAM), the principal methyl group donor in the cell. frontiersin.orgpnas.org SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, processes that are fundamental to gene expression regulation and cellular signaling. frontiersin.org

Furthermore, methionine metabolism is integral to the transsulfuration pathway, which leads to the synthesis of another amino acid, cysteine. wikipedia.orgresearchgate.net Cysteine, in turn, is a key component of the major intracellular antioxidant, glutathione, which protects cells from oxidative stress. darwin-nutrition.frresearchgate.net Methionine is also a precursor for the synthesis of carnitine, creatine, and polyamines, which are involved in energy metabolism and cell growth. darwin-nutrition.frresearchgate.net

Rationale for 13C-Labeling at All Carbon Positions for Comprehensive Tracing

Labeling all five carbon atoms in L-methionine with ¹³C, creating L-Methionine-13C5, provides a distinct advantage for comprehensive metabolic tracing. cancer.gov When this uniformly labeled molecule enters metabolic pathways, the ¹³C atoms are distributed among its various metabolic products. By analyzing the mass isotopomer distribution—the pattern of ¹³C incorporation—in downstream metabolites, researchers can meticulously track the entire carbon skeleton of methionine. nih.govnih.gov

This "deep labeling" approach allows for the unambiguous identification of metabolites derived from methionine and provides detailed information about the activity of specific metabolic pathways. nih.gov For instance, in studies of glioblastoma, this compound has been used to trace the redistribution of its carbon atoms into intermediates of the methionine cycle, such as SAM and S-adenosylhomocysteine (SAH). biorxiv.org This enables researchers to assess the rate of SAM synthesis and consumption, providing critical insights into the altered metabolism of cancer cells. biorxiv.org

Uniform labeling also aids in distinguishing between metabolites synthesized de novo within the cell and those taken up from the extracellular environment. nih.gov This is particularly valuable in complex experimental setups where cells are grown in media containing both labeled and unlabeled nutrients. The ability to determine the exact number of carbon atoms in a metabolite from the mass shift between the labeled and unlabeled forms significantly enhances the accuracy of metabolite identification in untargeted metabolomics studies. frontiersin.orgnih.gov

Interactive Data Tables

Properties of L-Methionine and its Isotopologue

PropertyL-MethionineThis compound
Chemical Formula C₅H₁₁NO₂S¹³C₅H₁₁NO₂S
Molar Mass 149.21 g/mol wikipedia.org154.17 g/mol isotope.com
Isotopic Enrichment Natural Abundance99% ¹³C isotope.com
CAS Number (Unlabeled) 63-68-3 isotope.comisotope.com63-68-3 isotope.com
CAS Number (Labeled) N/A202326-57-6 isotope.com

Key Metabolic Products of L-Methionine

MetaboliteFunction
S-adenosylmethionine (SAM) Principal methyl group donor for methylation of DNA, RNA, proteins, and lipids. frontiersin.orgpnas.org
S-adenosylhomocysteine (SAH) Product of methylation reactions involving SAM. elifesciences.org
Homocysteine Intermediate in the recycling of methionine and precursor for cysteine synthesis. wikipedia.orgelifesciences.org
Cysteine A non-essential amino acid synthesized from methionine; a component of glutathione. wikipedia.orgresearchgate.net
Glutathione A major intracellular antioxidant. darwin-nutrition.frresearchgate.net
Taurine An amino sulfonic acid involved in various physiological processes. wikipedia.orgresearchgate.net
Polyamines Molecules essential for cell growth and proliferation. darwin-nutrition.frelifesciences.org
Creatine Involved in energy recycling in muscle and brain tissue. darwin-nutrition.frresearchgate.net
Carnitine Essential for the transport of fatty acids into mitochondria for energy production. wikipedia.orgresearchgate.net

Properties

CAS No.

202326-57-6

Molecular Formula

¹³C₅H₁₁NO₂S

Molecular Weight

154.17

Synonyms

(S)-2-Amino-4-(methylthio)butanoic Acid-13C5;  Cymethion-13C5;  S-Methyl-L-momocysteine-13C5;  L-α-Amino-γ-methylthiobutyric Acid-13C5;  Methionine-13C5;  NSC 22946-13C5;  S-Methionine-13C5;  S-Methyl-L-homocysteine-13C5;  h-Met-oh-13C5;  l-Methionine-13C5;  α

Origin of Product

United States

Isotopic Labeling Methodologies and Strategies Utilizing L Methionine 13c5

Uniform Isotopic Labeling Approaches with L-Methionine-13C5

Uniform isotopic labeling aims to incorporate stable isotopes into all positions of a molecule. In the context of proteomics, this involves growing organisms or cells in a medium where a specific essential amino acid is entirely replaced by its isotopically labeled counterpart. nih.govoup.com this compound, in which all five carbon atoms are replaced with the heavy isotope ¹³C, is well-suited for this purpose. medchemexpress.comisotope.com

When cells are cultured in a medium containing this compound as the sole source of methionine, the newly synthesized proteins will incorporate this "heavy" amino acid. nih.govoup.com This results in a predictable mass shift in the labeled proteins and their constituent peptides, which can be readily detected by mass spectrometry. thermofisher.com This approach is fundamental for a variety of applications, including the study of protein turnover and metabolic flux analysis. The high isotopic purity of commercially available this compound, often exceeding 99 atom % ¹³C, ensures accurate and reliable labeling.

Specific Methyl-Group Labeling Strategies

In addition to uniform labeling, this compound can be utilized for specific labeling of methyl groups. The methyl group of methionine plays a crucial role in numerous biological processes as a primary methyl donor via S-adenosyl-L-methionine (SAM). thermofisher.commedchemexpress.com By providing L-Methionine with a ¹³C-labeled methyl group, researchers can specifically track the transfer of this methyl group to other molecules.

While this compound results in labeling of the entire carbon skeleton, other isotopic forms of methionine, such as L-Methionine (methyl-¹³C), are more commonly used for the specific purpose of tracking methylation events. thermofisher.com This targeted approach is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy studies of large proteins and protein complexes. nih.govisotope.com The introduction of ¹³CH₃ groups into a deuterated protein background provides sensitive probes for studying protein structure and dynamics. isotope.com

Differential Labeling Techniques for Quantitative Studies

Differential labeling, also known as relative quantification, is a powerful technique used to compare the abundance of thousands of proteins between two or more different cell populations. This is often achieved by metabolically labeling one cell population with a "light" (natural abundance) amino acid and the other with a "heavy" (isotope-labeled) amino acid. thermofisher.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Incorporating this compound

A prominent differential labeling technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). thermofisher.commedchemexpress.comckgas.com SILAC is a simple and accurate method for in vivo incorporation of an isotopic label into proteins for mass spectrometry-based quantitative proteomics. ckgas.com The methodology relies on growing two cell populations in media that are identical except for the isotopic form of a specific amino acid. ckgas.com

L-Methionine is one of the essential amino acids frequently used in SILAC experiments, alongside lysine (B10760008) and arginine. sigmaaldrich.com In a typical SILAC experiment, one cell population is grown in a medium containing standard L-Methionine, while the other is grown in a medium containing a heavy version, such as this compound. medchemexpress.comsigmaaldrich.com After a period of growth to ensure near-complete incorporation of the labeled amino acid, the two cell populations can be subjected to different treatments or stimuli. thermofisher.com The samples are then combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry. thermofisher.comthermofisher.com

The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations. thermofisher.com this compound provides a mass shift of +5 Da, allowing for clear differentiation from its unlabeled counterpart. SILAC has been successfully used to study a wide range of cellular processes, including protein expression profiling, post-translational modifications, and protein-protein interactions. ckgas.com

Isotope Enrichment and Incorporation Efficiency in Various Biological Systems

The success of any isotopic labeling experiment hinges on achieving high levels of isotope enrichment and incorporation. For SILAC and other metabolic labeling techniques, it is crucial that the labeled amino acid is efficiently taken up by the cells and incorporated into newly synthesized proteins, ideally reaching close to 100% replacement of the endogenous, unlabeled amino acid. ckgas.com

Several factors influence the efficiency of incorporation, including the choice of the biological system. SILAC has been widely applied to various mammalian cell lines, including HeLa, HEK293, and COS7, with high incorporation efficiencies reported. thermofisher.comckgas.com For example, A549 cells have been labeled with >98% isotope incorporation. thermofisher.comthermofisher.com The use of essential amino acids like methionine helps to ensure that the cells rely on the external, labeled source provided in the culture medium. sigmaaldrich.com

In other biological systems, such as bacteria and yeast, established protocols also allow for high levels of isotopic labeling. chemie-brunschwig.ch For instance, uniform ¹³C and ¹⁵N labeling in Pichia pastoris is a straightforward process. chemie-brunschwig.ch For NMR studies, specific labeling of methyl groups in E. coli is achieved by adding labeled precursors to the growth medium. nih.gov

Considerations for Medium Composition and Precursor Availability in Labeling Protocols

The composition of the cell culture medium is a critical factor in achieving successful isotopic labeling. For SILAC experiments, specialized media that are deficient in the amino acid to be labeled are required. ckgas.comsigmaaldrich.com For instance, when labeling with this compound, a methionine-deficient medium is used, which is then supplemented with either the light or heavy form of the amino acid. thermofisher.com The use of dialyzed fetal bovine serum is also common to minimize the introduction of unlabeled amino acids. ckgas.com

The availability and purity of the isotopic precursors are also paramount. This compound is commercially available with high isotopic enrichment (typically ≥99 atom % ¹³C) and chemical purity (≥98%). For specific methyl-group labeling in NMR studies, various labeled precursors, such as α-keto acids, are used to achieve high-yield and specific labeling of methyl groups in amino acids like isoleucine, leucine, and valine, while minimizing isotopic scrambling. nih.govisotope.com

In some cases, strategies are employed to enhance labeling efficiency. For example, in mammalian cells, the addition of the labeled amino acid in excess or the enzymatic depletion of the unlabeled amino acid from the medium can improve incorporation rates. biorxiv.org

Applications in Metabolic Flux Analysis Mfa

Elucidation of Central Carbon Metabolism Fluxes using L-Methionine-¹³C₅ Tracing

L-Methionine-¹³C₅ tracing provides insights into the activity of central carbon metabolism. mdpi.com By monitoring the incorporation of the ¹³C label into various metabolites, researchers can map the flow of carbon atoms and determine the activity of different metabolic pathways. mdpi.comresearchgate.net For instance, the labeling patterns in amino acids derived from intermediates of the tricarboxylic acid (TCA) cycle can reveal the relative fluxes through this crucial pathway. mdpi.com Studies have shown that while L-methionine itself is a key player, its direct contribution to the central carbon backbone of other metabolites can be limited under certain conditions, highlighting the importance of uptake from the environment. mdpi.com

A study on the bacterium Xanthomonas oryzae used L-Methionine-¹³C₅ along with labeled glucose and xylose to probe its central metabolic pathways. The negligible incorporation of ¹³C from methionine into other amino acids suggested its primary role is not as a carbon source for central metabolism in this organism under the tested conditions. mdpi.com

Quantitative Assessment of Metabolic Pathway Activity and Redundancy

The use of L-Methionine-¹³C₅ allows for a quantitative assessment of the activity of various metabolic pathways. By measuring the mass isotopomer distributions (MIDs) of downstream metabolites, researchers can calculate the relative and absolute fluxes through different routes. nih.gov This approach can reveal the redundancy in metabolic networks, where multiple pathways can produce the same metabolite.

Analysis of ATP Balance and Energy Metabolism through L-Methionine-¹³C₅ Derived Metabolites

Methionine metabolism is intrinsically linked to cellular energy status, particularly through the synthesis of S-adenosylmethionine (SAM), which requires ATP. researchgate.netnih.gov Tracing with L-Methionine-¹³C₅ allows for the analysis of the flux through the methionine cycle and its impact on the cellular ATP balance. mdpi.com The synthesis of L-methionine itself is an energy-expensive process, requiring a significant amount of ATP. frontiersin.org

Studies in Pichia pastoris have shown that optimizing the methionine supply can influence intracellular ATP levels and, consequently, the production of SAM. mdpi.com Furthermore, research in cancer cells has demonstrated that serine metabolism supports the methionine cycle not by providing one-carbon units, but through the de novo synthesis of ATP, which is crucial for the conversion of methionine to SAM. researchgate.netnih.gov This highlights the intricate connection between amino acid metabolism and cellular energy homeostasis.

Investigating Methionine Cycle Fluxes and Methyl Group Homeostasis

The methionine cycle is central to cellular function, providing the primary methyl donor, SAM, for numerous methylation reactions. creative-proteomics.com L-Methionine-¹³C₅ is a direct and powerful tool for dissecting the fluxes within this cycle. elifesciences.org By tracking the labeled carbon atoms, researchers can follow the conversion of methionine to SAM, then to S-adenosylhomocysteine (SAH), and subsequently to homocysteine, which can be remethylated back to methionine. pnas.org

Research in Drosophila hemocytes using L-Methionine-¹³C₅ tracing has shown an upregulation of the SAM transmethylation pathway upon infection, indicating an increased demand for methylation. elifesciences.org Similarly, studies in glioblastoma have revealed elevated methionine metabolism and higher rates of SAM synthesis in tumors compared to normal brain tissue. biorxiv.org These findings underscore the importance of the methionine cycle in both normal physiology and disease states.

The table below summarizes findings from a study using L-Methionine-¹³C₅ to trace the methionine cycle in Drosophila hemocytes.

MetaboliteLabeling StatusObservation in Infected vs. Uninfected HemocytesImplication
Methioninem+5Increased uptake from hemolymph. elifesciences.orgHigher demand for methionine in activated immune cells. elifesciences.org
S-adenosylmethionine (SAM)m+52-fold increase in infected cells. elifesciences.orgUpregulation of the SAM transmethylation pathway. elifesciences.org
S-adenosylhomocysteine (SAH)m+42-fold increase in infected cells. elifesciences.orgIncreased methylation activity. elifesciences.org
Cystathionine (B15957) (CTH)m+4Increased levels in infected cells.Enhanced flux through the transsulfuration pathway.

This table is based on data presented in a study on Drosophila hemocytes. elifesciences.org

Impact of Genetic and Environmental Perturbations on L-Methionine-¹³C₅ Flux Distribution

Metabolic flux analysis using L-Methionine-¹³C₅ is instrumental in understanding how genetic and environmental changes affect cellular metabolism. umich.eduresearchgate.net By comparing the flux distributions in wild-type versus mutant organisms, or under different growth conditions, researchers can identify the metabolic consequences of these perturbations.

For example, studies on E. coli mutants with deletions in genes of the upper glycolysis and pentose (B10789219) phosphate (B84403) pathway have utilized ¹³C-MFA to elucidate the resulting rerouting of metabolic fluxes. umich.edu In plants, mutations affecting aldoxime metabolism, which is linked to methionine, have been shown to impact the production of other important compounds like phenylpropanoids, demonstrating the interconnectedness of metabolic networks. nih.gov Environmental stressors can also alter methionine metabolism, and L-Methionine-¹³C₅ tracing can quantify these changes, providing insights into cellular adaptation mechanisms. creative-proteomics.com

Applications in Proteomics and Protein Dynamics Research

Quantification of Protein Synthesis Rates via L-Methionine-¹³C₅ Incorporation

In a typical SILAC experiment for quantifying protein synthesis, one population of cells is grown in a medium containing standard ("light") L-methionine, while another is grown in a medium containing "heavy" L-Methionine-¹³C₅. nih.gov As cells synthesize new proteins, they incorporate the respective methionine type. nih.gov By mixing the protein lysates from the two cell populations and analyzing the mixture with mass spectrometry, the relative abundance of newly synthesized proteins can be determined. sigmaaldrich.com Peptides containing the heavy L-Methionine-¹³C₅ will exhibit a predictable mass shift compared to their light counterparts. The ratio of the heavy to light peptide signals directly reflects the rate of protein synthesis under the experimental conditions. sigmaaldrich.com

This approach has been used to transform the understanding of how protein synthesis is controlled to optimize cellular function and efficiency. nih.gov For instance, studies in E. coli have used this principle to measure absolute protein synthesis rates, revealing that members of multi-protein complexes are produced in precise proportion to their stoichiometry. nih.gov Furthermore, researchers have used ¹³C₅-methionine isotope tracing to directly measure the metabolic flux through pathways that consume methionine, such as the synthesis of S-adenosyl-L-methionine (SAM), a critical metabolite for cellular processes. nih.gov This allows for a quantitative view of how cells allocate resources for protein biosynthesis, which is one of the most energy-consuming processes in a proliferating cell. nih.gov

Table 1: Illustrative SILAC Workflow for Protein Synthesis Quantification

StepDescriptionPurpose
1. Cell Culture Two populations of cells are cultured. One in "light" medium (containing ¹²C₅-Methionine) and the other in "heavy" medium (containing L-Methionine-¹³C₅).To metabolically label the entire proteome of each cell population with a distinct isotopic form of methionine. nih.gov
2. Experimental Treatment The cell populations can be subjected to different experimental conditions (e.g., one is treated with a growth factor, the other is a control).To induce changes in protein synthesis rates in response to a specific stimulus.
3. Cell Lysis & Mixing The "light" and "heavy" cell populations are harvested, lysed, and the protein extracts are mixed in a 1:1 ratio.To create a single sample for analysis, minimizing downstream handling errors. nih.gov
4. Protein Digestion The combined protein mixture is digested, typically with trypsin, to generate peptides.To prepare the proteins for mass spectrometry analysis. nih.gov
5. Mass Spectrometry The peptide mixture is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).To separate, identify, and quantify the "light" and "heavy" peptide pairs. sigmaaldrich.com
6. Data Analysis The ratio of the signal intensity of heavy to light peptides is calculated for each identified protein.To determine the relative rate of synthesis for thousands of proteins simultaneously. A higher heavy/light ratio indicates increased synthesis. sigmaaldrich.com

Determination of Protein Turnover Dynamics in Cellular Models

Protein turnover, the balance between protein synthesis and degradation, is crucial for maintaining cellular homeostasis and remodeling the proteome in response to internal or external cues. L-Methionine-¹³C₅ is used in a technique known as pulsed SILAC (pSILAC) to measure these dynamics. nih.govebi.ac.uk

Unlike traditional SILAC which labels cells to equilibrium, pSILAC involves introducing the "heavy" L-Methionine-¹³C₅ for a defined period (a "pulse"). nih.govwikipedia.org After the pulse, the cells are transferred back to a "light" medium (a "chase"). nih.gov By collecting and analyzing samples at various time points during the chase, researchers can track the incorporation of the heavy label into new proteins and the subsequent decay of the labeled protein population over time. nih.gov This allows for the calculation of protein-specific half-lives, providing a global view of protein turnover dynamics. ebi.ac.uknih.gov

Recent advancements have enabled the application of pSILAC to single cells (SC-pSILAC), providing an unprecedented view of protein dynamics in individual cells within a larger population. nih.govbiorxiv.org For example, a large-scale time-series SC-pSILAC analysis was used to study the differentiation of human induced pluripotent stem cells (iPSCs). nih.gov This study revealed that protein turnover dynamics could distinguish between dividing and non-dividing cells and highlighted differentiation-specific regulation of protein complexes. nih.gov

Table 2: Principles of a Pulsed SILAC (pSILAC) Experiment for Protein Turnover Analysis

PhaseActionMeasurement
Initial State Cells are grown in standard "light" medium (containing ¹²C₅-Methionine).Baseline protein population is entirely "light".
Pulse The "light" medium is replaced with "heavy" medium (containing L-Methionine-¹³C₅) for a short, defined time.Newly synthesized proteins incorporate the "heavy" label. The rate of incorporation reflects the synthesis rate. nih.govnih.gov
Chase The "heavy" medium is replaced with "light" medium. Samples are collected at multiple time points.No new "heavy" proteins are made. The decay of the "heavy" peptide signal over time is measured, reflecting the protein's degradation rate. nih.govnih.gov
Analysis Mass spectrometry quantifies the ratio of heavy to light peptides at each time point.The data is used to model the kinetics of synthesis and degradation, yielding protein-specific turnover rates and half-lives. ebi.ac.uk

Analysis of Post-Translational Modifications Through Isotopic Labeling

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis, dramatically expanding the functional diversity of the proteome. frontiersin.orgthermofisher.com These modifications regulate almost all aspects of cell biology. thermofisher.com Using L-Methionine-¹³C₅ in a SILAC framework allows for the accurate relative quantification of changes in PTMs under different cellular states. sigmaaldrich.com

Because the isotopic label is incorporated directly into the protein backbone, any peptide, whether modified or not, will exist as a heavy/light pair. This allows researchers to compare the abundance of a specific PTM on a specific peptide between two conditions. For example, a "heavy methyl SILAC" strategy can be employed where cells are grown in the presence of light or heavy methionine. sigmaaldrich.com Since methionine is the precursor to the universal methyl donor S-adenosyl-L-methionine (SAM), the heavy isotope from L-Methionine-¹³C₅ is transferred to methylation sites, allowing for direct quantification of this modification. sigmaaldrich.comnih.gov

This methodology has been applied to study the dynamics of various histone modifications, such as acetylation, methylation, and phosphorylation, throughout the cell cycle. sigmaaldrich.com By enabling the comparison of PTM dynamics across different cellular states, this approach provides critical insights into the regulatory roles of these modifications. nih.govbioinfor.com

Table 3: Examples of PTM Analysis Using L-Methionine-¹³C₅ Labeling

PTM TypeMethodological ApproachResearch Finding Example
Phosphorylation Triplex SILAC using different isotopic forms of arginine (and potentially methionine) to compare three different time points after growth factor stimulation.Temporal profiles of over 6,500 phosphorylation sites were mapped, revealing the kinetics of signaling pathways. sigmaaldrich.com
Methylation "Heavy methyl SILAC" where the stable isotope from L-Methionine-¹³C₅ is metabolically transferred to methylation sites via S-adenosyl-L-methionine.Enabled the identification and quantification of 59 unique methylation sites on 33 different proteins in HeLa cells. sigmaaldrich.com
Acetylation SILAC labeling combined with enrichment of acetylated peptides.Comprehensive analysis of the dynamics of histone acetylation changes through the cell cycle. sigmaaldrich.com

Investigating Protein-Bound Methionine Oxidation and Reduction Pathways

The oxidation of methionine residues to methionine sulfoxide (B87167) (MetO) is a significant PTM that can alter protein structure and function. biorxiv.org This modification has been implicated in both normal cellular regulation and pathological states associated with oxidative stress. nih.govmdpi.com L-Methionine-¹³C₅ is instrumental in accurately quantifying the extent of methionine oxidation in a proteome-wide manner.

Technical challenges, such as the spontaneous oxidation of methionine during sample preparation, can complicate the analysis of this PTM. biorxiv.org Using stable isotope labeling with L-Methionine-¹³C₅ helps to overcome these issues. nih.gov In this setup, cells grown under a control condition are labeled with "light" ¹²C₅-methionine, while cells subjected to oxidative stress (e.g., H₂O₂ treatment) are labeled with "heavy" L-Methionine-¹³C₅. nih.govresearchgate.net

After mixing the cell lysates, a method called COFRADIC (Combined Fractional Diagonal Chromatography) can be used to specifically isolate methionine-sulfoxide-containing peptides. nih.govresearchgate.net The ratio of the heavy to light signals for each identified MetO peptide provides a precise measure of the change in oxidation at that specific site due to the treatment. nih.gov This approach has been used in human Jurkat T-cells to identify over 2,600 MetO sites in more than 1,600 proteins and quantify their degree of oxidation following hydrogen peroxide stress. nih.gov Such studies also revealed that the substrate specificity of cellular methionine sulfoxide reductases (Msr), enzymes that reverse the oxidation, is a key determinant of the steady-state level of methionine oxidation. nih.gov

Table 4: Research Findings from a Redox Proteomics Study of Methionine Oxidation

FindingExperimental DetailSignificance
Proteome-wide Oxidation Sites Identified In H₂O₂-stressed human Jurkat cells, 2,626 MetO-containing peptides in 1,655 proteins were identified and quantified. nih.govDemonstrates the widespread nature of methionine oxidation as a response to oxidative stress.
Quantification of Oxidation Degree SILAC with ¹²C₅/¹³C₅-methionine was coupled with COFRADIC to quantify the percentage of oxidation at each site. nih.govresearchgate.netProvides precise, site-specific data on the susceptibility of different methionine residues to oxidation.
Sequence Motif for Oxidation Bioinformatic analysis of oxidized peptides revealed a preference for neighboring polar amino acid residues. nih.govSuggests that the local chemical environment influences the likelihood of a methionine residue being oxidized.
Role of Methionine Sulfoxide Reductases (Msr) The study of synthetic peptides indicated that the substrate specificity of Msr enzymes is a major factor in determining the steady-state oxidation levels. nih.govHighlights the importance of the enzymatic repair pathway in controlling the extent of this protein modification.

Structural and Functional Probing of Biological Macromolecules by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other macromolecules in solution. ethz.ch The complexity of NMR spectra increases significantly with the size of the macromolecule. Isotopic labeling with stable isotopes like ¹³C, ¹⁵N, and ²H is essential for simplifying these spectra and extracting meaningful structural information. ukisotope.comeurisotop.com

L-Methionine-¹³C₅, often in combination with ¹⁵N labeling, is used in NMR-based research to probe the structure, dynamics, and binding interactions of biological macromolecules. isotope.com By incorporating ¹³C-labeled methionine into a protein, researchers can perform specific NMR experiments that focus only on the signals from these labeled atoms. This selective labeling helps to resolve resonance overlap, which is a major challenge in the NMR study of large proteins. ukisotope.comnih.gov This approach maximizes the flexibility for designing experiments to obtain distance constraints and other structural parameters, ultimately enabling the elucidation of protein folds and the characterization of internal protein motions. ethz.chukisotope.com

Table 5: Applications of L-Methionine-¹³C₅ in NMR Spectroscopy

ApplicationDescriptionBenefit of ¹³C₅ Labeling
Resonance Assignment Assigning specific NMR signals to individual atoms in the protein.Simplifies complex spectra by allowing for ¹³C-edited experiments, which filter for signals only from the labeled methionine residues, aiding in the assignment process. ukisotope.com
Structural Determination Measuring distance constraints (e.g., via Nuclear Overhauser Effects) and bond orientations to calculate the 3D structure.Provides a rich source of structural information from the labeled sites, which can be crucial for refining or determining protein structures. isotope.comeurisotop.com
Analysis of Protein Dynamics Studying the motion of protein domains, loops, and side chains over various timescales.The ¹³C label serves as a probe to measure relaxation parameters that report on the flexibility and conformational exchange at specific methionine residues. isotope.comnih.gov
Ligand Binding Studies Observing changes in the NMR spectrum of a protein upon the addition of a drug or other binding partner.Chemical shift perturbations of the labeled methionine residues can identify their location in or near the binding site. isotope.com

Tracing Biochemical Pathways and Intermediates

S-Adenosylmethionine (SAM) Cycle Analysis using L-Methionine-13C5.elifesciences.orgmedchemexpress.comresearchgate.net

The SAM cycle is a fundamental metabolic pathway that revolves around the synthesis and utilization of S-Adenosylmethionine (SAM), the primary methyl group donor in the cell. nih.govmdpi.com Isotope tracing with L-Methionine-¹³C₅ allows for a dynamic analysis of this cycle. nih.govnih.gov

When cells are supplied with L-Methionine-¹³C₅, the ¹³C₅ label is incorporated into SAM, forming ¹³C₅-SAM. nih.govbiorxiv.org The rate of this incorporation provides a direct measure of SAM synthesis flux. nih.gov Studies have shown that in various cell types, including cancer cells, there is a rapid conversion of methionine to SAM. biorxiv.orgbiorxiv.org For instance, in U87 glioblastoma cells, radiation treatment was found to acutely increase the abundance of ¹³C₅-labeled SAM derived from ¹³C₅-Methionine. biorxiv.org This indicates an upregulation of SAM synthesis, likely mediated by the enzyme methionine adenosyltransferase (MAT). biorxiv.orgresearchgate.net The subsequent transfer of the methyl group from SAM to a substrate results in the formation of S-Adenosylhomocysteine (SAH), which will initially retain four of the five labeled carbons (¹³C₄-SAH). nih.govresearchgate.net

Interactive Table 1: Tracing this compound through the SAM Cycle

MetaboliteLabeled FormSignificance in Pathway AnalysisResearch Finding Example
L-MethionineL-Methionine-¹³C₅The starting tracer compound.Fed to cells to initiate the tracing experiment. acs.org
S-Adenosylmethionine (SAM)¹³C₅-SAMIndicates the rate of SAM synthesis.mTORC1 signaling positively influences SAM abundance and synthesis. nih.gov
S-Adenosylhomocysteine (SAH)¹³C₄-SAHReflects the rate of methyltransferase reactions (SAM consumption).Increased methionine flux in persister cancer cells leads to decreased SAH levels. aacrjournals.orgnih.gov
Homocysteine¹³C₄-HomocysteineA key intermediate for either remethylation or entry into the transsulfuration pathway.Can be challenging to detect reliably in some metabolomic analyses. elifesciences.org

The hydrolysis of SAH yields adenosine (B11128) and homocysteine, with the homocysteine retaining the four ¹³C atoms (¹³C₄-homocysteine). elifesciences.orgnih.gov This ¹³C₄-homocysteine is a critical branch point. It can either be remethylated back to methionine or enter the transsulfuration pathway. If it is remethylated using a methyl group from the folate cycle (which is unlabeled), the resulting methionine will be ¹³C₄-methionine. elifesciences.orgresearchgate.net The detection of ¹³C₄-methionine provides evidence for the activity of the methionine salvage pathway. However, in some cell types, such as larval hemocytes, studies using L-Methionine-¹³C₅ have shown that the remethylation of homocysteine to methionine is not a dominant pathway. elifesciences.org Instead, the homocysteine is channeled elsewhere. The ratio of SAM to SAH, known as the methylation index, is a critical indicator of the cell's methylation capacity, and tracing with L-Methionine-¹³C₅ helps to understand the dynamics that determine this ratio. elifesciences.org

SAM Synthesis and Consumption Dynamics

Transsulfuration Pathway Investigations.elifesciences.orgnih.govmedchemexpress.com

The transsulfuration pathway channels homocysteine away from the SAM cycle towards the synthesis of another amino acid, cysteine. This pathway is crucial for maintaining cysteine homeostasis and for the production of glutathione, a major cellular antioxidant. When using L-Methionine-¹³C₅ as a tracer, the ¹³C₄-homocysteine intermediate can condense with serine to form cystathionine (B15957), which will also carry the ¹³C₄ label. nih.gov The detection of ¹³C₄-cystathionine is a clear indicator of flux through the transsulfuration pathway. nih.gov

Research in breast cancer cells with oncogenic PIK3CA mutations has demonstrated the utility of L-Methionine-¹³C₅ in this context. These cells show increased steady-state pools of cystathionine and an increased flux of the ¹³C label from methionine into cystathionine, suggesting an upregulation of the transsulfuration pathway. nih.gov This highlights how cancer cells can rewire their metabolism to support their growth and survival. Similarly, studies in larval hemocytes have shown significant incorporation of the ¹³C label from methionine into cystathionine, confirming the activity of this pathway. elifesciences.org

Polyamine Biosynthesis from this compound Precursors.elifesciences.orgmedchemexpress.com

Polyamines, such as spermidine (B129725) and spermine, are essential molecules for cell growth and proliferation. Their synthesis is intricately linked to the SAM cycle. SAM, in addition to being a methyl donor, can be decarboxylated to form decarboxylated SAM (dcSAM). This molecule then donates its propylamine (B44156) group for the synthesis of polyamines. nih.gov When tracing with L-Methionine-¹³C₅, the propylamine group derived from the labeled methionine will carry three of the ¹³C atoms. The remaining part of the dcSAM molecule is released as 5'-methylthioadenosine (MTA). researchgate.net

In studies of larval hemocytes, an increased incorporation of ¹³C from L-Methionine-¹³C₅ into MTA was observed in activated immune cells, suggesting an increase in polyamine synthesis. elifesciences.org Furthermore, research has shown that a significant portion of methionine taken up by cancer cells can be diverted into the polyamine synthesis pathway, leading to the production and efflux of MTA. nih.gov This is particularly relevant in cancers with deletions of the MTAP gene, which is responsible for recycling MTA back into the methionine salvage pathway. nih.gov

One-Carbon Metabolism Interconnections and Fluxes.nih.goveurisotop.com

One-carbon metabolism is a network of interconnected pathways that mediate the transfer of one-carbon units, which are essential for the synthesis of nucleotides, amino acids, and for methylation reactions. The SAM cycle is a central component of one-carbon metabolism. nih.gov L-Methionine-¹³C₅ tracing allows for the quantification of fluxes between the methionine cycle and other arms of one-carbon metabolism, such as the folate cycle. bevital.no The remethylation of ¹³C₄-homocysteine to ¹³C₄-methionine, for example, relies on a methyl group donated from the folate cycle. elifesciences.org By measuring the relative abundance of different isotopologues of methionine and its downstream metabolites, researchers can model the relative contributions of different pathways to one-carbon unit homeostasis.

Tracing this compound Incorporation into Other Amino Acids and Metabolites.researchgate.netmetabolomicsworkbench.org

The metabolic fate of the carbon skeleton of methionine is not limited to the pathways immediately branching from the SAM cycle. The ¹³C atoms from L-Methionine-¹³C₅ can be incorporated into a variety of other metabolites. For example, the carbon backbone of homocysteine, derived from ¹³C₄-homocysteine in the transsulfuration pathway, ultimately contributes to the synthesis of cysteine. nih.gov Further catabolism can lead to the entry of these carbon atoms into central carbon metabolism, such as the Krebs cycle, from where they can be incorporated into other non-essential amino acids and metabolic intermediates. Detailed metabolomic analyses following L-Methionine-¹³C₅ administration can therefore reveal broader metabolic rewiring and interconnections between methionine metabolism and other cellular processes. nih.gov

Interactive Table 2: Key Labeled Metabolites and Their Pathway Associations

Labeled MetabolitePathwaySignificance
¹³C₅-SAMSAM CycleRate of SAM synthesis from methionine.
¹³C₄-SAHSAM CycleRate of SAM-dependent methylation reactions.
¹³C₄-HomocysteineSAM Cycle / TranssulfurationBranch point for methionine regeneration or cysteine synthesis.
¹³C₄-CystathionineTranssulfuration PathwayFlux of homocysteine into cysteine synthesis.
¹³C-MTAPolyamine BiosynthesisActivity of the polyamine synthesis pathway.
¹³C₄-MethionineMethionine SalvageRemethylation of homocysteine back to methionine.

Studies on L Methionine Biosynthesis and Catabolism

Characterization of L-Methionine Biosynthetic Pathways in Microorganisms and Plants

L-Methionine is synthesized de novo by microorganisms, fungi, and plants, but not by mammals, for whom it is an essential dietary component. nih.govmdpi.compnas.org The biosynthetic pathways start from the aspartate family of amino acids, with L-homoserine being a key intermediate. mdpi.com However, the subsequent steps diverge between different organisms.

In many bacteria, such as Escherichia coli, and fungi, L-methionine is synthesized via a transsulfuration pathway. nih.govmdpi.com This process involves the succinylation of L-homoserine to form O-succinyl-L-homoserine. This intermediate then reacts with cysteine to produce L-cystathionine, which is subsequently cleaved to yield homocysteine. The final step is the methylation of homocysteine to L-methionine. nih.gov An alternative pathway present in other bacteria involves the direct sulfhydrylation of an activated homoserine ester (like O-acetyl-L-homoserine) using sulfide. nih.gov

Plants utilize a modified version of the transsulfuration pathway. Instead of O-succinyl-L-homoserine, plants use O-phospho-L-homoserine as the activated intermediate that reacts with cysteine to form cystathionine (B15957). nih.gov The subsequent reactions leading to methionine are localized in plastids. pnas.org Studies using tracers like [¹³C₅]Met in Arabidopsis have been crucial in elucidating these pathways and their regulation. nih.gov

Key Biosynthetic Intermediates in L-Methionine Synthesis
Organism GroupCommon PrecursorKey Activated IntermediateSulfur DonorFinal Methylation Substrate
Bacteria (e.g., E. coli)L-Aspartate / L-HomoserineO-Succinyl-L-homoserineCysteineHomocysteine
Bacteria (Direct Sulfhydrylation)L-Aspartate / L-HomoserineO-Acetyl-L-homoserineSulfide (HS⁻)Homocysteine
Plants (e.g., Arabidopsis)L-Aspartate / L-HomoserineO-Phospho-L-homoserineCysteineHomocysteine

Enzymatic Activities Involved in L-Methionine Synthesis and Degradation

The biosynthesis and degradation of L-methionine are governed by a series of specific enzymes whose activities have been characterized using isotopic labeling.

Synthesis Enzymes:

Cystathionine γ-synthase: Catalyzes the formation of cystathionine from an activated homoserine ester and cysteine. This enzyme is a critical regulatory point in the pathway in plants. pnas.org

Cystathionine β-lyase: Cleaves cystathionine to produce homocysteine. pnas.org

Methionine synthase: This enzyme facilitates the final step, transferring a methyl group to homocysteine to form L-methionine. nih.govmdpi.com It exists in two forms: a cobalamin (Vitamin B₁₂)-dependent (MetH) and a cobalamin-independent (MetE) version. nih.govnih.gov

Degradation Enzymes: In plants and some microbes, the primary catabolic pathway is initiated by Methionine γ-lyase (MGL) . This enzyme catalyzes the cleavage of L-methionine into methanethiol (B179389), α-ketobutyrate, and ammonia. pnas.orgnih.gov Studies in Arabidopsis using [¹³C₅]Met confirmed that the resulting α-ketobutyrate can enter the biosynthetic pathway for isoleucine. pnas.orgnih.gov In the yeast Saccharomyces cerevisiae, catabolism also proceeds via transamination to α-keto-γ-(methylthio)butyrate (KMBA), which is then further metabolized. oup.com The use of [U-¹³C₅]methionine allowed researchers to trace the carbon skeleton through these catabolic steps, identifying metabolites like methionol (B20129). oup.com

Key Enzymes in L-Methionine Metabolism
EnzymeEC NumberFunctionPathwayOrganism Type
Cystathionine γ-synthase2.5.1.48Forms cystathionineBiosynthesisPlants, Bacteria
Cystathionine β-lyase4.4.1.8Cleaves cystathionine to homocysteineBiosynthesisPlants, Bacteria
Methionine synthase (cobalamin-independent)2.1.1.14Methylates homocysteine to methionineBiosynthesisPlants, Bacteria, Fungi
Methionine synthase (cobalamin-dependent)2.1.1.13Methylates homocysteine to methionineBiosynthesisBacteria, Mammals
Methionine γ-lyase (MGL)4.4.1.11Cleaves methionine to methanethiol, α-ketobutyrate, and ammoniaCatabolismPlants, Microbes
Methionine aminotransferase2.6.1.87Transaminates methionine to KMBACatabolismYeast

Isotope Fractionation Studies during L-Methionine Biosynthesis

Isotope fractionation studies provide insights into the reaction mechanisms of enzymes. It has been observed that the O-methyl and N-methyl groups in many natural products are notably depleted in ¹³C compared to other carbon atoms in the same molecule. researchgate.net Research has pinpointed the biosynthesis of L-methionine as a significant source of this depletion.

Using isotope ratio monitoring ¹³C NMR spectrometry, studies of natural L-methionine revealed that its S-methyl group is depleted in ¹³C by approximately 20‰ relative to the other carbon positions in the molecule. researchgate.netnih.gov Theoretical calculations and experimental evidence suggest that the enzyme methionine synthase (EC 2.1.1.14), which catalyzes the final step of biosynthesis, is largely responsible. researchgate.netnih.gov This reaction exhibits a strong normal ¹³C kinetic isotope effect, calculated to be 1.087. researchgate.net This effect means that the enzyme preferentially reacts with homocysteine and a ¹²C-methyl group from 5-methyl-tetrahydrofolate over a ¹³C-methyl group, leading to the observed depletion of ¹³C in the methyl group of the resulting methionine. researchgate.netnih.gov

Isotope Fractionation Findings in L-Methionine Biosynthesis
ObservationKey Enzyme ImplicatedMeasured/Calculated ValueSignificance
¹³C depletion in the S-methyl group of natural L-methionineMethionine Synthase (EC 2.1.1.14)~20‰ depletion relative to other carbonsExplains widespread ¹³C depletion in methyl groups of natural products
Kinetic Isotope Effect (KIE) of Methionine SynthaseMethionine Synthase (EC 2.1.1.14)Calculated ¹³C KIE of 1.087Confirms the enzyme's preference for ¹²C, causing fractionation

Metabolic Engineering Strategies for Enhanced L-Methionine Production in Model Organisms

The industrial production of L-methionine is a significant market, primarily for animal feed. thechemicalengineer.com While chemical synthesis dominates, there is substantial research into developing microbial fermentation processes using metabolically engineered strains, particularly Corynebacterium glutamicum and Escherichia coli. researchgate.netfrontiersin.org Isotopic tracers are vital in these efforts for metabolic flux analysis to identify bottlenecks and validate engineering strategies. mdpi.com

Key metabolic engineering strategies include:

Eliminating Feedback Inhibition: Key enzymes in the pathway, such as aspartokinase and homoserine dehydrogenase, are often inhibited by the end-product L-methionine or other amino acids like L-threonine. researchgate.nethep.com.cn Site-directed mutagenesis is used to create feedback-resistant enzyme variants. researchgate.net

Blocking Competing Pathways: To channel metabolic flux towards methionine, genes for competing pathways are deleted. A common target is thrB, which encodes homoserine kinase, an enzyme that diverts the precursor L-homoserine towards threonine and isoleucine synthesis. researchgate.nethep.com.cn

Enhancing Precursor and Cofactor Supply: Overexpression of genes in the upstream pathway, such as those for oxaloacetate supply, can boost the availability of precursors. hep.com.cn Similarly, increasing the supply of cofactors like NADPH and the one-carbon unit donor from the folate cycle has been shown to enhance production. nih.govmdpi.comnih.gov

Improving Export: Overexpressing exporter proteins, such as the BrnFE complex in C. glutamicum, helps to transport the produced L-methionine out of the cell, reducing potential feedback inhibition and toxicity. researchgate.nethep.com.cn

Through a combination of these strategies, researchers have significantly increased L-methionine titers. For instance, engineered C. glutamicum strains have achieved production levels of over 7 g/L in fermenters. hep.com.cn ¹³C-metabolic flux analysis is often employed to confirm that the genetic modifications have successfully redirected carbon flow through the central metabolism and into the methionine biosynthetic pathway as intended. mdpi.com

Metabolic Engineering Strategies for L-Methionine Production
StrategyTarget Gene(s) / PathwayOrganismEffect on Production
Block competing pathwayDeletion of thrB (homoserine kinase)C. glutamicum, E. coliIncreases L-homoserine pool for methionine synthesis. hep.com.cnembopress.org
Release feedback inhibitionOverexpression of mutant hom (homoserine dehydrogenase) and lysC (aspartokinase)C. glutamicumIncreases precursor supply by removing inhibition by threonine/methionine. researchgate.nethep.com.cn
Enhance exportOverexpression of brnFEC. glutamicumIncreases extracellular L-methionine concentration. researchgate.nethep.com.cn
Increase cofactor supplyModification of pentose (B10789219) phosphate (B84403) pathway (zwf, gnd), heterologous expression of pntABC. glutamicumIncreases NADPH supply, boosting L-methionine titer. mdpi.com
Strengthen one-carbon unit supplyStrengthening the glycine (B1666218) cleavage systemE. coliIncreased the titer of L-methionine by 42%. nih.gov

Analytical Techniques for L Methionine 13c5 and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotope Tracing

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for stable isotope tracing studies involving L-Methionine-13C5. springernature.com This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for analyzing complex biological mixtures. springernature.com In a typical workflow, a biological system is supplied with this compound, and after a designated time, metabolites are extracted. LC separates these metabolites based on their physicochemical properties before they are introduced into the mass spectrometer. The mass spectrometer then detects the mass-to-charge ratio of the ions, allowing for the differentiation of labeled (containing 13C) and unlabeled metabolites. nih.gov This provides unparalleled insights into the metabolic fate of the tracer. springernature.com

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), often performed on instruments like the Orbitrap, is particularly advantageous for untargeted metabolomics and metabolite profiling. plos.org Its ability to measure mass with high accuracy and resolution allows for the confident identification of known and unknown metabolites by determining their elemental composition. plos.orgsigmaaldrich.com When using this compound, HRMS can precisely measure the mass shift caused by the incorporation of the five 13C atoms, facilitating the identification of methionine-derived metabolites within a complex biological sample. nih.gov This approach enables a broad overview of how methionine contributes to various metabolic pathways. nih.gov For instance, untargeted high-resolution plasma metabolomic profiling has been used to identify metabolic features and pathways associated with disease outcomes. plos.org

Targeted Quantification of this compound and Labeled Derivatives

For the precise measurement of this compound and specific downstream metabolites, targeted LC-MS/MS methods are employed. nih.gov This approach, often using tandem mass spectrometry (MS/MS), offers high sensitivity and specificity. acs.org In a targeted analysis, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each metabolite of interest. For this compound, this would involve selecting the ion corresponding to the labeled molecule and then fragmenting it to produce characteristic product ions. By comparing the signal intensity of the labeled metabolite to that of a known amount of an internal standard (often a different isotopologue of the same compound), absolute quantification can be achieved. nist.gov This technique is crucial for determining the concentration and turnover rates of specific metabolites in a pathway. metwarebio.com A targeted protocol for polar metabolomics using LC-MS/MS allows for the semiquantitative analysis of numerous polar metabolites in biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic analysis, particularly for volatile or semi-volatile compounds. gcms.cz For the analysis of amino acids like methionine and their derivatives, a chemical derivatization step is typically required to increase their volatility. gcms.cz Once derivatized, the compounds are separated by the gas chromatograph and detected by the mass spectrometer. GC-MS can provide excellent chromatographic resolution and, when coupled with tandem mass spectrometry (GC-MS/MS), offers high sensitivity for targeted quantification. acs.org While perhaps less common than LC-MS for broad metabolomic profiling of amino acids, GC-MS remains a valuable tool, especially for analyzing specific classes of metabolites and in metabolic flux analysis. researchgate.net

Sample Preparation Protocols for Isotopic Analysis

Proper sample preparation is critical for obtaining reliable and reproducible data in isotopic analysis. The specific protocol depends on the biological matrix (e.g., plasma, urine, cells, tissues) and the analytical technique being used. metabolomicsworkbench.orgmetabolomicsworkbench.org A common first step for plasma and urine samples is protein precipitation, often achieved by adding a cold organic solvent like acetonitrile (B52724). plos.orgnih.gov This removes large proteins that can interfere with the analysis. nih.gov

For LC-MS analysis of plasma, a typical procedure involves:

Thawing frozen plasma samples on ice. metabolomicsworkbench.org

Adding ice-cold acetonitrile, often containing a mix of internal standards, to precipitate proteins. plos.orgnih.gov

Incubating the mixture on ice, followed by centrifugation to pellet the precipitated proteins. nih.gov

Transferring the resulting supernatant, which contains the metabolites, to an autosampler vial for analysis. metabolomicsworkbench.org

Similar protocols are used for urine samples. metabolomicsworkbench.org For cellular studies, cells are first harvested and then metabolites are extracted, often using a solvent mixture to ensure a broad coverage of compounds. The key is to rapidly quench metabolic activity to accurately reflect the metabolic state at the time of sampling.

Below is an example of a sample preparation protocol for plasma metabolomics:

StepProcedurePurpose
1Thaw 50 µL plasma aliquot on ice.Prepare sample for extraction.
2Add 100 µL of ice-cold acetonitrile containing internal standards.Precipitate proteins and add quantification standards. metabolomicsworkbench.org
3Vortex and incubate on ice for 30 minutes.Ensure thorough mixing and complete protein precipitation. metabolomicsworkbench.org
4Centrifuge at 16,100 x g for 10 minutes at 4°C.Pellet the precipitated proteins. nih.gov
5Transfer 100 µL of the supernatant to an autosampler vial.Collect the metabolite-containing extract for analysis. metabolomicsworkbench.org
6Maintain vials at 4°C until injection.Prevent degradation of metabolites before analysis. metabolomicsworkbench.org

Data Processing and Computational Tools for Metabolic Flux Estimation

The data generated from isotope tracing experiments, particularly the mass isotopomer distributions (MIDs), are used to calculate metabolic fluxes—the rates of metabolic reactions. nih.gov This requires specialized computational tools and software. researchgate.net These tools use mathematical models of metabolic networks to simulate the flow of the isotopic label through the pathways. ub.edu By fitting the simulated MIDs to the experimentally measured MIDs, the software can estimate the intracellular metabolic fluxes. nih.gov

Several software packages are available for 13C-metabolic flux analysis (13C-MFA), such as INCA and Metran. researchgate.netresearchgate.net These programs take into account the known metabolic network, the isotopic labeling pattern of the tracer (e.g., this compound), and the measured MIDs of downstream metabolites to provide a quantitative map of cellular metabolism. researchgate.netresearchgate.net The process generally involves:

Defining the metabolic network model.

Inputting the isotopic labeling data from the MS or NMR analysis.

Running the software to perform an iterative fitting process.

Evaluating the goodness-of-fit and the statistical significance of the estimated fluxes. researchgate.net

This powerful combination of experimental isotope tracing and computational analysis provides a systems-level understanding of metabolism. ub.edu

Research Paradigms and Model Systems

In Vitro Cellular Models for L-Methionine-13C5 Research

In vitro cell culture systems are fundamental tools for dissecting cellular metabolism in a controlled environment. The use of this compound in these models allows for precise tracing of the carbon backbone of methionine through various metabolic fates.

Mammalian Cell Culture Systems (e.g., HEK293, Jurkat cells, Hepatocytes)

Mammalian cell lines are extensively used to study methionine metabolism in the context of human physiology and disease. This compound is a key tool in these investigations, particularly in the fields of proteomics, metabolic flux analysis, and cell signaling.

In studies involving human Jurkat T-cells, this compound has been used in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) experiments to quantify the extent of protein-bound methionine oxidation under conditions of oxidative stress. nih.gov For instance, researchers have mapped thousands of oxidation-sensitive methionine residues in the proteome of Jurkat cells stressed with hydrogen peroxide. nih.gov This approach allows for the identification of specific proteins susceptible to oxidative damage and the analysis of sequence motifs that favor methionine oxidation. nih.gov Another study utilized Jurkat cells labeled with 13C5,15N-methionine to trace the fate of methionine from apoptotic cells into macrophages during efferocytosis. nih.govtabaslab.com This research demonstrated that methionine from engulfed apoptotic cells is used by macrophages to synthesize S-adenosyl-L-methionine (SAM), a critical molecule for resolution pathways. nih.govtabaslab.com

Human Embryonic Kidney 293 (HEK293) cells are another common model. They have been employed in proximity labeling studies to identify the binding partners of mitochondrial methionine sulfoxide (B87167) reductase A (MSRA), an enzyme that repairs oxidized methionine residues. researchgate.net Additionally, HEK293 cells have been used in studies to understand the dynamics of tRNA and rRNA modifications, where labeled methionine helps trace the origin of methyl groups donated by its derivative, SAM. nih.gov

Primary hepatocytes have been used to model metabolic diseases such as propionic acidemia and methylmalonic acidemia. In this context, 13C5-L-Methionine was used as a tracer to determine its contribution to the intracellular pool of propionyl-CoA, a key metabolic intermediate. nih.gov These studies found that, compared to other precursors like isoleucine and threonine, methionine was a less significant source of propionyl-CoA in hepatocytes under both baseline and simulated catabolic states. nih.gov

Cell LineResearch FocusKey Findings with this compound
Jurkat Methionine OxidationIdentified over 2,000 oxidation-sensitive methionines in proteins under H2O2 stress. nih.gov
Jurkat EfferocytosisTraced methionine from apoptotic cells to macrophage SAM synthesis, linking it to tissue resolution. nih.govtabaslab.com
HEK293 Protein InteractionsUsed in proximity labeling to identify binding partners of the MSRA enzyme. researchgate.net
Hepatocytes Metabolic DiseaseShowed methionine is a minor precursor for propionyl-CoA compared to other amino acids. nih.gov

Microbial Cell Culture Systems (e.g., E. coli, Saccharomyces cerevisiae)

Microbial systems, with their rapid growth and genetic tractability, are ideal for fundamental metabolic studies and for engineering biochemical production pathways.

Saccharomyces cerevisiae (baker's yeast) is a workhorse for studying eukaryotic metabolism and for the industrial production of compounds like S-adenosyl-L-methionine (SAM). yeastgenome.orgresearchgate.net Studies have used [U-13C5]methionine to investigate the catabolism of methionine into volatile sulfur compounds like methionol (B20129) and methanethiol (B179389). oup.comoup.com Through 13C NMR spectroscopy, researchers were able to identify the metabolic intermediates, including α-keto-γ-(methylthio)butyrate and methionine sulfoxide, confirming the pathways of methionine breakdown. oup.com Furthermore, 13C-metabolic flux analysis (13C-MFA) in S. cerevisiae has been employed to understand how different carbon sources, such as ethanol (B145695), can enhance SAM production by altering central carbon metabolism and increasing ATP regeneration. yeastgenome.orgresearchgate.net

Escherichia coli is a primary model for bacterial metabolism and is frequently engineered for the bio-production of amino acids. biorxiv.orgnih.gov While many studies focus on engineering the methionine biosynthesis pathway, the use of labeled methionine is crucial for quantifying metabolic fluxes and identifying bottlenecks. nih.govresearchgate.netresearchgate.net By replacing the native trans-sulfurylation pathway with a direct-sulfurylation pathway from other bacteria, researchers have significantly increased the extracellular production of L-methionine in engineered E. coli strains. biorxiv.org Isotope tracing with compounds like this compound is essential to validate the efficiency of these engineered pathways.

OrganismResearch FocusKey Findings with this compound
S. cerevisiae Methionine CatabolismIdentified key intermediates like α-keto-γ-(methylthio)butyrate in the formation of methionol and methanethiol using 13C NMR. oup.comoup.com
S. cerevisiae SAM Production13C-MFA revealed that ethanol assimilation enhances SAM accumulation by boosting ATP regeneration. yeastgenome.orgresearchgate.net
E. coli Metabolic EngineeringUsed to quantify and optimize engineered pathways for enhanced L-methionine production. biorxiv.orgnih.gov

Ex Vivo Tissue and Organ Explant Studies

Ex vivo studies using fresh tissue slices or organ explants bridge the gap between in vitro cell culture and complex in vivo organisms. This approach maintains the native three-dimensional cellular architecture and cell-cell interactions, providing a more physiologically relevant context for metabolic investigations. nih.govdiva-portal.org

The Stable Isotope Resolved Metabolomics (SIRM) platform has been adapted for use with thin tissue slices from human organs, such as the liver. nih.govdiva-portal.org While many initial studies have used labeled glucose or glutamine, the methodology is directly applicable to this compound for tracing its metabolism within the intricate environment of intact liver tissue. nih.gov This allows for the investigation of metabolic transformations in both healthy and diseased tissue, such as cancerous versus non-cancerous tissue from the same patient, free from systemic influences. nih.gov

A notable application of this approach involved the study of glioblastoma (GBM). In this research, this compound was infused into mice bearing orthotopic GBM tumors. biorxiv.orgbiorxiv.org Subsequently, the tumor tissue was isolated using fluorescence-guided microdissection and analyzed ex vivo. biorxiv.org This allowed researchers to measure the metabolic flux of methionine into SAM specifically within the tumor and the surrounding normal brain tissue, revealing that radiation therapy acutely increases SAM synthesis in a tumor-specific manner. biorxiv.org This highlights the power of combining in vivo labeling with ex vivo analysis to uncover tissue-specific metabolic responses.

In Vivo Mechanistic Investigations in Non-Human Animal Models

Non-human animal models are indispensable for understanding the systemic effects of metabolic changes and for preclinical evaluation of therapeutic strategies. The use of this compound in these models enables the tracing of methionine metabolism throughout the entire organism.

Mouse models of cancer have been a primary focus of such investigations. In studies of glioblastoma, mice bearing patient-derived xenografts were infused with this compound to track the metabolic fate of methionine in response to radiation therapy. biorxiv.orgbiorxiv.org These studies revealed that radiation activates SAM synthesis specifically in tumor tissue, a finding that would be impossible to obtain from cell culture alone. biorxiv.org Similarly, in a mouse model of prostate cancer (Ptenpc-/-), intravenous administration of U-13C5-L-Methionine was used to trace the fate of methionine-derived carbons in vivo. nih.gov The analysis of prostate tissue showed increased synthesis of polyamines, which are crucial for cell growth, demonstrating a metabolic rewiring that supports cancer progression. nih.gov

Beyond cancer, in vivo kinetic studies have used [13C5]methionine to investigate one-carbon metabolism. One such study in a human model, which is methodologically similar to animal studies, examined the effects of pyridoxine (B80251) (vitamin B-6) supplementation on homocysteine metabolism. bevital.no By infusing [13C5]methionine along with other labeled amino acids, researchers could determine the fluxes through the transsulfuration and remethylation pathways of homocysteine, providing detailed insights into how vitamin status affects these critical metabolic routes. bevital.no

Applications in Plant Metabolism Research

In plants, methionine is a crucial amino acid that serves as a precursor for essential metabolites including the phytohormone ethylene, polyamines, and the primary methyl donor S-adenosylmethionine. nih.govpnas.org

Conclusion and Future Directions

Current Impact of L-Methionine-13C5 in Advancing Biochemical Understanding

This compound, an isotopically labeled form of the essential amino acid L-methionine, has significantly advanced our comprehension of fundamental biochemical pathways. By replacing carbon-12 atoms with carbon-13, researchers can track the journey of methionine through various metabolic routes without altering the molecule's chemical behavior. embopress.org This has proven invaluable in the fields of metabolomics, proteomics, and metabolic flux analysis. isotope.comisotope.commedchemexpress.com

The primary application of this compound lies in its use as a tracer to elucidate metabolic pathways. embopress.orgresearchgate.net It allows for the unambiguous tracking of methionine's contribution to protein synthesis, its role as a precursor for other biomolecules like S-adenosyl-L-methionine (SAMe), L-cysteine, and taurine, and its involvement in one-carbon metabolism. drugbank.com This detailed tracking helps in understanding cellular functions and identifying potential targets for therapeutic intervention. adesisinc.com Clinical studies have utilized stable isotope tracers to investigate tumor metabolism in vivo, providing insights into nutrient preferences and metabolic activity within cancer cells. embopress.org

The use of this compound and other stable isotope tracers has facilitated the study of protein turnover, drug metabolism, and the metabolic profiles of various diseases. researchgate.netadesisinc.com For instance, in critical care medicine, tracer-based studies have been used to analyze amino acid metabolism in patients, revealing altered metabolic states that can inform nutritional support strategies. nih.gov

Table 1: Current Applications of this compound in Biochemical Research

Application Area Description Research Findings
Metabolomics Tracing the metabolic fate of methionine in various biological systems to understand pathway dynamics and nutrient utilization. isotope.comisotope.com Used to assess nutrient preferences, relative enzymatic activity, and the contribution of metabolites through various pathways in cancer cells. embopress.org
Proteomics Quantifying protein synthesis and degradation rates through techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). nih.govsilantes.com SILAC allows for the differentiation between unlabeled and labeled cells to track proteomic changes over time. nih.gov
Metabolic Flux Analysis (MFA) Quantifying the rates (fluxes) of metabolic pathways to understand cellular physiology and response to genetic or environmental changes. nih.govresearchgate.net 13C-MFA provides a detailed map of metabolic rewiring in microorganisms under different conditions, aiding in the identification of key metabolic nodes. nih.govresearchgate.net
Drug Discovery and Development Investigating drug metabolism and pharmacokinetics by tracing the path of labeled compounds within biological systems. researchgate.netadesisinc.com Helps in gaining valuable insights into drug efficacy and safety, thereby streamlining the development process. adesisinc.com

Emerging Methodologies and Expanding Research Horizons for Isotope Tracers

The field of isotope tracing is continuously evolving, with new methodologies emerging that promise greater precision, efficiency, and broader applicability. adesisinc.com These advancements are set to expand the horizons of what can be achieved with tracers like this compound.

One of the key trends is the development of more sophisticated analytical techniques. Advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have enabled the large-scale and atom-resolved analysis of the metabolome. researchgate.netnih.gov These technologies allow for the unambiguous tracking of individual atoms through complex metabolic networks, even in human subjects. researchgate.net Spatial metabolomics, a rapidly evolving approach, aims to analyze metabolites in a cell-specific, spatial fashion, which could overcome limitations of tissue heterogeneity in tracer studies. embopress.org

Innovations in the synthesis of labeled compounds are also driving the field forward. Automated synthesis platforms and the development of novel labeling reagents are making isotope labeling more versatile and accessible. adesisinc.com Flow chemistry, for example, offers precise control over the synthesis process, leading to higher yields and purer products in a more environmentally friendly and cost-effective manner. adesisinc.com

Furthermore, new experimental designs and computational tools are enhancing the power of isotope tracing. Pulsed SILAC (pSILAC) allows for the temporal analysis of proteomes by monitoring the rate of protein label incorporation. nih.gov The combination of different labeling strategies, such as global metabolome labeling and tracer labeling, is improving the characterization of unknown metabolites. frontiersin.org

Table 2: Emerging Methodologies in Isotope Tracer Research

Methodology Description Potential Impact
Spatial Metabolomics Analyzes metabolites in a spatially resolved manner, retaining the tissue architecture during analysis. embopress.org Provides insights into the metabolic heterogeneity within tissues and tumors. embopress.org
Advanced Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) High-resolution instruments that allow for the precise detection and quantification of isotopically labeled molecules. researchgate.netnih.gov Enables atom-resolved isotope tracing to decipher the complexity of metabolic networks at an unprecedented pace. researchgate.net
Flow Chemistry Synthesis A continuous manufacturing process for the synthesis of labeled compounds that offers precise control, higher yields, and improved safety. adesisinc.com Makes the production of stable isotope-labeled compounds more efficient, scalable, and cost-effective. adesisinc.com
Pulsed SILAC (pSILAC) A temporal labeling technique that monitors the incorporation of a heavy label over time to assess the rate of protein synthesis. nih.gov Adds a new dimension to quantitative proteomics by allowing for the analysis of protein dynamics. nih.gov
Combined Labeling Strategies Utilizes both global labeling of the entire metabolome and specific tracer labeling to enhance metabolite identification. frontiersin.org Improves the classification and identification of unknown metabolites and their origins. frontiersin.org

Potential for this compound in Systems-Level Metabolic Engineering and Discovery

Systems metabolic engineering aims to rationally design and optimize metabolic pathways in microorganisms for the production of valuable chemicals, fuels, and pharmaceuticals. nih.gov this compound and other stable isotope tracers are poised to play a crucial role in this field by providing the detailed metabolic flux data needed to guide engineering efforts. nih.govresearchgate.net

By using this compound in 13C-Metabolic Flux Analysis (13C-MFA), researchers can obtain a quantitative understanding of how carbon flows through the metabolic network of a production strain. nih.govresearchgate.net This information is critical for identifying metabolic bottlenecks, evaluating the effects of genetic modifications, and discovering novel pathways. nih.gov For example, 13C-MFA has been used to investigate and optimize the production of amino acids like L-threonine and L-methionine in Escherichia coli. nih.govresearchgate.netacs.org

The insights gained from this compound tracer studies can inform the design of more efficient production strains. By understanding the intricate details of methionine metabolism and its interaction with other pathways, engineers can make targeted modifications to redirect metabolic flux towards the desired product. This can involve the overexpression of key enzymes, the deletion of competing pathways, or the modulation of regulatory networks. nih.govacs.org

As systems metabolic engineering tackles increasingly complex biosynthetic pathways, the need for precise and dynamic metabolic data will grow. This compound, in conjunction with advanced analytical and computational methods, will be an indispensable tool for unlocking the full potential of microbial cell factories.

Table 3: Potential Applications of this compound in Metabolic Engineering

Application Area Description Example
Strain Optimization Guiding the genetic engineering of microorganisms to improve the yield and productivity of desired bioproducts. Using 13C-MFA to identify and alleviate bottlenecks in the L-threonine biosynthesis pathway in E. coli. nih.gov
Pathway Discovery Elucidating novel metabolic pathways or connections that can be harnessed for biotechnological applications. Tracing the flow of carbon from labeled substrates to discover previously unknown metabolic routes. frontiersin.org
Metabolic Model Validation Providing experimental data to validate and refine genome-scale metabolic models used for in silico strain design. Comparing experimentally measured fluxes from 13C-MFA with the predictions of a computational model to improve its accuracy. researchgate.net
Understanding Cellular Regulation Investigating how cells regulate their metabolism in response to genetic or environmental perturbations. Analyzing changes in metabolic fluxes in response to the overexpression of a regulatory gene to understand its function. researchgate.net

Q & A

Q. What is the significance of 13C isotopic labeling in L-Methionine for metabolic studies?

L-Methionine-13C5 is a stable isotope-labeled compound used to trace methionine metabolism in biological systems. The 13C labeling allows researchers to distinguish endogenous methionine from exogenously administered forms using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). This is critical for studying hepatic detoxification pathways, sulfur amino acid metabolism, and protein synthesis dynamics .

Q. How can researchers ensure the purity and isotopic enrichment of this compound in experimental setups?

Purity (>98%) and isotopic enrichment (≥99 atom % 13C) should be verified using analytical standards and techniques such as high-performance liquid chromatography (HPLC) coupled with MS or NMR. Proper storage at -80°C (for long-term) or -20°C (short-term) in moisture-free conditions preserves isotopic integrity .

Q. What methodological steps are essential for preparing this compound solutions to avoid degradation?

Dissolve the compound in ultrapure water (50 mg/mL) using ultrasonic agitation to enhance solubility. Aliquot the solution to minimize freeze-thaw cycles, which can degrade isotopic stability. Validate solubility and stability under experimental conditions (e.g., pH, temperature) using UV-Vis spectroscopy or LC-MS .

Q. How is this compound applied in protein synthesis studies?

The compound is incorporated into nascent proteins during translation, enabling quantification of protein turnover rates via 13C isotopic enrichment in hydrolyzed peptides. Researchers often pair this with pulse-chase experiments and MS-based proteomics to track synthesis kinetics .

Q. What analytical techniques validate the stability of this compound under varying experimental conditions?

Stability can be assessed using time-course LC-MS or GC-MS to monitor isotopic ratios. For cell culture studies, intracellular metabolite extraction followed by MS analysis ensures the compound remains intact and unmodified .

Advanced Research Questions

Q. How should a pulse-chase experiment using this compound be designed to study hepatic methionine metabolism?

  • Pulse phase : Administer this compound to cell cultures or model organisms at a concentration matching physiological levels (e.g., 0.1–1 mM).
  • Chase phase : Replace with unlabeled methionine to track metabolite turnover.
  • Sampling : Collect time-point samples for LC-MS/MS analysis of 13C-labeled metabolites (e.g., S-adenosylmethionine, homocysteine).
  • Controls : Include unlabeled controls and normalize data to account for natural isotope abundance .

Q. What strategies resolve contradictions in metabolic flux data derived from this compound tracer studies?

Discrepancies may arise from isotopic dilution or compartmentalization. Use parallel experiments with 2H or 15N labels to cross-validate flux rates. Computational modeling (e.g., isotopomer spectral analysis) can reconcile conflicting data by accounting for intracellular metabolite pools .

Q. How can researchers optimize this compound protocols for studying sulfur metabolism in anaerobic vs. aerobic conditions?

  • Anaerobic : Use reducing agents (e.g., dithiothreitol) to prevent oxidation of methionine derivatives.
  • Aerobic : Monitor reactive oxygen species (ROS) levels, as methionine is susceptible to oxidation.
  • Analytical adjustments : Employ gas chromatography (GC) for volatile sulfur compounds (e.g., dimethylsulfide) in anaerobic systems, and LC-MS for non-volatile metabolites (e.g., glutathione) in aerobic conditions .

Q. What are key sources of contamination in 13C-labeled methionine studies, and how are they mitigated?

Contamination risks include:

  • Isotopic cross-talk : Use high-resolution MS to distinguish 13C5 from natural abundance isotopes.
  • Carryover : Clean HPLC/UPLC systems thoroughly between runs.
  • Biological degradation : Add protease inhibitors during cell lysis to prevent methionine breakdown by endogenous enzymes .

Q. How do researchers integrate this compound with other isotopic labels (e.g., 15N) to study co-translational modifications?

Dual-labeling experiments (e.g., 13C5-methionine + 15N-lysine) enable simultaneous tracking of methylation and acetylation events. Use tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment peptides and assign labels to specific residues. Normalize data using internal standards like heavy-labeled peptides .

Methodological Best Practices

  • Data Reproducibility : Document batch-specific COAs (Certificate of Analysis) and storage conditions in supplementary materials to ensure reproducibility .
  • Ethical Compliance : Adhere to safety protocols for handling labeled compounds, including proper disposal of radioactive waste if co-administered with radiotracers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.